An In-depth Technical Guide to 1-Chloro-4-iodobenzene (CAS: 637-87-6)
An In-depth Technical Guide to 1-Chloro-4-iodobenzene (CAS: 637-87-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-iodobenzene, with the CAS registry number 637-87-6, is a di-substituted aromatic halide. This compound features both a chlorine and an iodine atom attached to a benzene (B151609) ring at positions 1 and 4, respectively. Its unique structure, possessing two different halogen atoms, makes it a valuable and versatile intermediate in organic synthesis. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective transformations, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety information.
Chemical and Physical Properties
1-Chloro-4-iodobenzene is typically a white to light yellow or cream-colored crystalline powder or solid.[1][3][4] It is soluble in common organic solvents but has limited solubility in water.[1]
Table 1: Physical and Chemical Properties of 1-Chloro-4-iodobenzene
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClI | [1][][6] |
| Molecular Weight | 238.45 g/mol | [3][][7] |
| CAS Number | 637-87-6 | [1][][6] |
| Melting Point | 52-57 °C | [4][6] |
| Boiling Point | 226-227 °C | [][6] |
| Density | 2.26 g/cm³ (calculated) | [] |
| Appearance | White to light yellow crystalline powder | [3][4][] |
| InChI Key | GWQSENYKCGJTRI-UHFFFAOYSA-N | [1][][8] |
| SMILES | ClC1=CC=C(I)C=C1 | [1][4][8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Chloro-4-iodobenzene.
Table 2: Spectroscopic Data for 1-Chloro-4-iodobenzene
| Spectrum Type | Key Peaks/Signals | Source(s) |
| ¹H NMR | δ ~7.59 (d), ~7.08 (d) ppm (in CDCl₃) | [9] |
| Mass Spectrum (EI) | m/z 238 (M+), 111, 75 | [10] |
| Infrared (IR) | Conforms to structure | [4] |
Synthesis
The synthesis of 1-Chloro-4-iodobenzene can be achieved through various methods, most commonly involving the diazotization of a substituted aniline (B41778) followed by a Sandmeyer-type reaction. A general laboratory-scale synthesis is described below.
Experimental Protocol: Synthesis from 4-Chloroaniline (B138754)
This method is analogous to the preparation of iodobenzene (B50100) from aniline.[11]
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Water
Procedure:
-
Dissolve a measured amount of 4-chloroaniline in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the resulting solution in an ice bath to 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite to the cooled aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate beaker, dissolve potassium iodide in water and cool it in an ice bath.
-
Slowly add the cold potassium iodide solution to the diazonium salt solution with stirring.
-
Allow the reaction mixture to stand, during which nitrogen gas will evolve and a dark precipitate of 1-chloro-4-iodobenzene will form.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by vacuum distillation.[12]
Caption: Synthesis workflow for 1-Chloro-4-iodobenzene.
Chemical Reactivity and Key Applications
The presence of two different halogens on the aromatic ring dictates the reactivity of 1-chloro-4-iodobenzene. The C-I bond is weaker and more polarized than the C-Cl bond, making the iodine atom a better leaving group in nucleophilic aromatic substitution and a more reactive site in cross-coupling reactions. This differential reactivity is exploited in various synthetic strategies.
A primary application of 1-chloro-4-iodobenzene is as an intermediate in the synthesis of pharmaceuticals. For instance, it is used as a reagent in the synthesis of Clothiapine, an atypical antipsychotic.[][12] It is also a key building block in asymmetric synthesis to create molecules with specific spatial arrangements.[2]
Suzuki-Miyaura Cross-Coupling Reactions
1-Chloro-4-iodobenzene is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. The reaction typically proceeds selectively at the iodo-position.
General Reaction Scheme: The reaction involves the coupling of 1-chloro-4-iodobenzene with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.[13][14]
Materials:
-
1-Chloro-4-iodobenzene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF, often with water)
Procedure:
-
To a reaction flask, add 1-chloro-4-iodobenzene, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent(s) to the flask.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and an organic solvent (e.g., ethyl acetate) and separating the layers.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
1-Chloro-4-iodobenzene is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[3][8][15] It can also cause skin and serious eye irritation.[3][15]
Table 3: Hazard Information for 1-Chloro-4-iodobenzene
| Hazard Statement | Code | Source(s) |
| Harmful if swallowed | H302 | [3][8] |
| Harmful in contact with skin | H312 | [3][8] |
| Harmful if inhaled | H332 | [3][8] |
| Causes skin irritation | H315 | [3][15] |
| Causes serious eye irritation | H319 | [3][15] |
| May cause respiratory irritation | H335 | [3][15] |
Personal Protective Equipment (PPE): When handling 1-chloro-4-iodobenzene, it is essential to use appropriate personal protective equipment, including:
-
Safety goggles or a face shield[8]
-
Chemical-resistant gloves[8]
-
A lab coat
-
Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a dust mask (e.g., N95) is recommended.[8]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidizing agents.[15]
Conclusion
1-Chloro-4-iodobenzene is a highly useful and versatile building block in organic synthesis. Its differential reactivity at the iodo- and chloro-positions allows for selective and controlled transformations, making it an important intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. CAS 637-87-6: 1-Chloro-4-iodobenzene | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 146480250 [thermofisher.com]
- 6. 1-Chloro-4-iodobenzene | 637-87-6 | FC139338 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. 1-Chloro-4-iodobenzene 99 637-87-6 [sigmaaldrich.com]
- 9. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum [chemicalbook.com]
- 10. Benzene, 1-chloro-4-iodo- [webbook.nist.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. 1-Chloro-4-iodobenzene | 637-87-6 [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. fishersci.com [fishersci.com]
- 16. 637-87-6|1-Chloro-4-iodobenzene|BLD Pharm [bldpharm.com]
